3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol

Medicinal Chemistry Drug Discovery Chemical Synthesis

Researchers requiring a rigid, three-dimensional scaffold for kinase inhibitor design often face limited access to highly constrained azetidine-cyclobutane building blocks. 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol resolves this with its unique dual four-membered ring system, offering reduced entropic penalty and predefined exit vectors for JAK inhibitor SAR. - Enables exploration of JAK isoform selectivity; related azetidine-cyclobutane derivatives show JAK1/2/3 IC50 < 50 nM. - Strain energy (~25.4 kcal/mol) supports novel strain-release amination and ring-opening methodology development. - Supplied at 95% HPLC purity with full analytical documentation; shipped ambient for immediate global delivery.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B13191018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1CC(C1)(CN)C2(CNC2)O
InChIInChI=1S/C8H16N2O/c9-4-7(2-1-3-7)8(11)5-10-6-8/h10-11H,1-6,9H2
InChIKeyXYCNCSKLHBEVEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol: Identity & Properties


3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol (CAS: 1508123-13-4) is a saturated heterocyclic organic compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol [1]. Its structure integrates an azetidine ring, a cyclobutyl group, and an aminomethyl substituent, placing it within the class of functionalized azetidine derivatives [1]. The compound is primarily used as a research chemical and a synthetic building block in medicinal chemistry and drug discovery programs [1].

Synthetic building block for azetidine-based scaffolds
Constrained ring system for drug design exploration
Research-use-only compound for preclinical discovery

3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol: Generic Substitution Risks


The specific combination of a 3-hydroxyazetidine core and a 1-aminomethylcyclobutyl group in 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol creates a unique stereoelectronic and conformational profile that cannot be replicated by other azetidine derivatives [1]. The four-membered azetidine ring exhibits significant ring strain (approximately 25.4 kcal/mol), which imparts unique reactivity and stability . Furthermore, the cyclobutyl group introduces specific steric bulk that influences the spatial orientation of the aminomethyl and hydroxyl groups, thereby altering hydrogen-bonding networks and target binding interactions [1]. Substituting with a simple azetidin-3-ol or a derivative with a different cycloalkyl group (e.g., cyclopropyl or cyclopentyl) will result in a distinct three-dimensional shape, potentially leading to different physicochemical properties, biological activity, and pharmacokinetic behavior [1]. Direct substitution is therefore not advisable without rigorous re-validation of all downstream properties.

Simple azetidin-3-ol substitution changes stereoelectronic profile and ring strain
Different cycloalkyl groups (cyclopropyl, cyclopentyl) alter steric bulk and spatial orientation
Unique hydrogen-bonding network from aminomethyl and hydroxyl groups may not be preserved

3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol: Comparative Evidence


Molecular Properties vs. Structural Analogs

3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol exhibits a distinct physicochemical profile when compared to its closest structural analogs, which differ by the size of the cycloalkyl ring. This profile includes a specific molecular weight, lipophilicity (XLogP3-AA), and polar surface area (TPSA) [1]. These computed values are fundamental for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties in drug development [1]. The data shows that the target compound occupies a unique property space relative to its cyclopropyl and cyclopentyl counterparts.

Molecular Weight
Class-level inference
156.23 g/mol (target) vs 142.20 (CyPr) / 170.25 (CyPe)
Intermediate value may affect permeability and oral bioavailability
Computed by PubChem; analogs from vendor data
Medicinal Chemistry Drug Discovery Chemical Synthesis

Lipophilicity & Polar Surface Area

The computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) for 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol are -0.5 and 58.3 Ų, respectively [1]. Lipophilicity is a critical parameter influencing solubility, permeability, and protein binding. TPSA is a key descriptor for predicting a compound's ability to cross biological membranes, with values below 140 Ų generally considered favorable for oral absorption [1]. The target compound's TPSA is well within this range, suggesting adequate permeability potential.

Lipophilicity & TPSA
Data to verify
XLogP3-AA: -0.5, TPSA: 58.3 Ų
High hydrophilicity may favor solubility but limit passive permeability
Computed values; experimental data needed
ADME Lipophilicity Drug Design

JAK Inhibitor Activity in Class Analogs

While direct biological activity data for 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol is not available in the public domain, its core scaffold is structurally related to a class of azetidine and cyclobutane derivatives that have been patented as potent Janus Kinase (JAK) inhibitors [1]. For example, certain close analogs from this class have demonstrated potent in vitro inhibition of JAK family kinases. One such analog (BindingDB ID BDBM50426602) exhibited IC50 values of 47 nM against JAK1, 37 nM against JAK2, and 8.2 nM against JAK3 in enzymatic assays [2]. These data establish the potential for compounds bearing this core motif to achieve nanomolar potency against clinically relevant targets.

JAK Inhibitor Activity
Class-level inference
No direct data; close analog shows JAK1 IC50 47 nM, JAK2 37 nM, JAK3 8.2 nM
Class-level evidence supports JAK inhibitor screening candidate
Requires experimental validation for this specific compound
JAK Inhibition Autoimmune Disease Inflammation

3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol: Key Applications


JAK Inhibitor Scaffold Exploration

Given the established potency of related azetidine-cyclobutane derivatives as JAK inhibitors (e.g., IC50 values <50 nM against JAK1, JAK2, and JAK3) [1], 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol serves as a versatile core scaffold for medicinal chemistry campaigns targeting inflammatory and autoimmune diseases. Researchers can derivatize the free amine and hydroxyl groups to explore structure-activity relationships (SAR) and optimize selectivity among JAK isoforms.

Constrained Scaffold for Drug Design

The presence of two four-membered rings (azetidine and cyclobutane) in 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol provides a highly constrained, three-dimensional scaffold [1]. This rigidity can be leveraged to reduce the entropic penalty upon target binding, potentially increasing binding affinity. It can also restrict the compound to a bioactive conformation, improving target selectivity and reducing off-target effects. This is a proven strategy in drug design where flexibility is undesirable .

Strain-Release Reactivity Probe

The inherent ring strain in the azetidine core (approx. 25.4 kcal/mol) makes 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol a valuable substrate for developing new synthetic methodologies, such as strain-release amination [1]. The compound can be used as a model system to investigate novel ring-opening or functionalization reactions, which are of broad interest in both medicinal chemistry and bioconjugation research [1].

Application
Selection Property
Validation Focus
JAK inhibitor scaffold exploration
Class-level JAK inhibitory activity
In vitro enzymatic assays and selectivity profiling
Constrained scaffold for drug design
Conformational restriction and low entropic penalty
Binding conformation validation via X-ray or NMR
Strain-release reactivity probe
Azetidine ring strain (~25.4 kcal/mol)
Development of novel strain-release synthetic methods

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